Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]
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Overview
Description
Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] is a complex organic compound with a unique spiro structure. This compound is characterized by its hexahydro configuration, indicating the presence of six hydrogen atoms, and a spiro linkage between an oxane and a pyrrolo[1,2-a]piperazine ring system. The compound’s distinct structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] typically involves multiple steps. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final spiro compound.
Industrial Production Methods
Industrial production methods for hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrogenation state of the compound.
Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the precise molecular interactions and effects.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-dihydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]pyrazine]
- Hexahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine]
Uniqueness
Hexahydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]piperazine] is unique due to its specific spiro linkage and the combination of oxane and pyrrolo[1,2-a]piperazine rings
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-oxane] |
InChI |
InChI=1S/C11H20N2O/c1-2-10-11(3-8-14-9-4-11)12-5-7-13(10)6-1/h10,12H,1-9H2 |
InChI Key |
DECGYTWYVGJGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3(CCOCC3)NCCN2C1 |
Origin of Product |
United States |
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